molecular formula C15H21NO3 B11279050 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-propylacetamide

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-propylacetamide

Cat. No.: B11279050
M. Wt: 263.33 g/mol
InChI Key: OYWXAFOMUZTWKV-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-propylacetamide is a synthetic organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with a propylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-propylacetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring. This can be achieved by cyclization of appropriate precursors under controlled conditions.

    Substitution with Propylacetamide: The benzofuran ring is then subjected to substitution reactions to introduce the propylacetamide group. This step often requires the use of specific reagents and catalysts to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) can be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-propylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: A related compound with a hydroxyl group instead of the propylacetamide group.

    2,2-dimethyl-2,3-dihydrobenzofuran: Another similar compound lacking the propylacetamide substitution.

Uniqueness

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-propylacetamide

InChI

InChI=1S/C15H21NO3/c1-4-8-16-13(17)10-18-12-7-5-6-11-9-15(2,3)19-14(11)12/h5-7H,4,8-10H2,1-3H3,(H,16,17)

InChI Key

OYWXAFOMUZTWKV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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